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Piericidin A from microbial source -

Piericidin A from microbial source

Catalog Number: EVT-8014200
CAS Number:
Molecular Formula: C25H37NO4
Molecular Weight: 415.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Piericidin A is classified as a secondary metabolite derived from microbial sources, specifically from Streptomyces mobaraensis. This organism has been isolated from soil samples and is known for producing various bioactive compounds. The classification of piericidin A falls under the category of natural products, with its chemical structure resembling that of coenzyme Q due to the presence of a pyridine ring and methoxy groups .

Synthesis Analysis

The synthesis of piericidin A has been explored through both natural extraction and total synthesis methodologies. The total synthesis has been accomplished using various strategies that establish the absolute stereochemistry of the compound.

Total Synthesis

  1. Initial Steps: The total synthesis typically begins with the construction of the pyridinol ring, which is a critical component of piericidin A. This involves reactions such as cyclization and functional group transformations.
  2. Key Reactions: The synthesis often employs palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing the complex side chains attached to the pyridine ring .
  3. Final Assembly: The final steps involve protecting group manipulations and selective reductions to achieve the desired stereochemistry and functional groups, resulting in pure piericidin A .
Molecular Structure Analysis

The molecular structure of piericidin A is characterized by a 2,3-dimethoxy-5-methyl-4-pyridinol core connected to a polyunsaturated side chain.

Structural Features

  • Pyridine Ring: The central pyridine ring contains two methoxy groups at positions 2 and 3, contributing to its unique chemical properties.
  • Side Chain: The side chain includes multiple double bonds and methyl groups, which are crucial for its biological activity .

Spectroscopic Data

The structure has been confirmed through various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): Used to elucidate the connectivity and stereochemistry within the molecule.
  • Mass Spectrometry: Employed to determine molecular weight and fragmentation patterns, confirming structural hypotheses .
Chemical Reactions Analysis

Piericidin A participates in several chemical reactions that are significant for its biological function:

  1. Inhibition of Complex I: Piericidin A acts as an inhibitor of mitochondrial Complex I, disrupting electron transport and ATP synthesis in eukaryotic cells .
  2. Reactivity with Nucleophiles: The methoxy groups can undergo nucleophilic substitution reactions under specific conditions, which can be exploited in synthetic modifications or analog development.
  3. Synthesis of Analogues: Various analogues have been synthesized to study structure-activity relationships, focusing on modifications to the pyridine ring or side chain to enhance efficacy or reduce toxicity .
Mechanism of Action

The mechanism by which piericidin A exerts its biological effects primarily involves its interaction with mitochondrial membranes:

  • Complex I Inhibition: Piericidin A binds to the ubiquinone binding site within Complex I, preventing the transfer of electrons from NADH to ubiquinone. This inhibition leads to decreased ATP production and increased production of reactive oxygen species .
  • Antimicrobial Activity: Due to its ability to disrupt cellular respiration, piericidin A exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi .
Physical and Chemical Properties Analysis

Piericidin A possesses several notable physical and chemical properties:

  • Molecular Formula: C19_{19}H25_{25}N1_{1}O3_{3}
  • Molecular Weight: Approximately 305.42 g/mol
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Stability: Stability can vary under different pH conditions; it is generally stable under neutral conditions but may degrade in highly acidic or basic environments .
Applications

Piericidin A has significant applications in various scientific fields:

  1. Pharmaceutical Research: Its role as an inhibitor of mitochondrial respiration makes it a candidate for developing new antimicrobial agents or cancer therapies targeting metabolic pathways.
  2. Biochemical Studies: Used as a tool in research to study mitochondrial function and energy metabolism due to its specific inhibitory action on Complex I.
  3. Synthetic Chemistry: Serves as a model compound for synthesizing analogues that may possess enhanced biological activity or altered pharmacokinetic properties .
Introduction to Piericidin A as a Microbial Metabolite

Historical Discovery and Taxonomic Origins in Streptomyces spp.

Piericidin A, a structurally complex secondary metabolite, was first isolated in the 1960s from Streptomyces species. Initial studies identified it as a potent insecticidal agent produced by Streptomyces mobaraensis and later characterized in other species like Streptomyces xanthocidicus KPP01532 [2] [3]. The compound belongs to the piericidin family, characterized by a pyridinol core fused with a polyketide-derived chain. Its discovery emerged during systematic screening of Streptomyces culture extracts for bioactive compounds, reflecting the genus’s prolific capacity for diverse natural product synthesis [1]. Taxonomically, piericidin-producing strains reside within the Streptomyces genus—Gram-positive, filamentous bacteria renowned for their complex secondary metabolism and high GC-content genomes (>70%). These soil-dwelling actinomycetes exhibit branched mycelia and undergo multicellular development, traits correlated with their exceptional biosynthetic capabilities [1] [6]. Genomic analyses reveal that piericidin biosynthesis involves modular polyketide synthases (PKS) and tailoring enzymes, a hallmark of Streptomyces secondary metabolite pathways.

Table 1: Streptomyces Species Producing Piericidin A

SpeciesIsolation SourceBioactive FormKey References
S. mobaraensisSoilPiericidin A [4]
S. xanthocidicus KPP01532Undefined environmental samplePiericidin A & Glucopiericidin A [2] [3]
S. pactumMarine sedimentsPiericidin derivatives [4]
S. exfoliatus UC5319Terrestrial soilPentalenene synthase homologs [6]

Ecological Significance in Microbial Competition and Survival Strategies

Piericidin A plays multifaceted roles in microbial ecology, primarily serving as a chemical weapon in resource competition. Its most characterized function is the inhibition of mitochondrial and bacterial NADH-ubiquinone oxidoreductase (Complex I), disrupting energy metabolism in competitor organisms [4]. This inhibition occurs via structural mimicry of ubiquinone, allowing Piericidin A to bind irreversibly to the quinone-binding site of Complex I, thereby blocking electron transport and ATP synthesis [4] [7].

Beyond direct antibiosis, Piericidin A functions as a quorum-sensing inhibitor (QSI), disrupting intercellular communication in phytopathogens. In Erwinia carotovora subsp. atroseptica (Eca)—a causative agent of potato soft rot—Piericidin A suppresses virulence gene expression (pelC, pehA, celV, nip) by interfering with acyl-homoserine lactone (AHL)-mediated signaling. Quantitative PCR demonstrates 4–7-fold reductions in these genes upon exposure, effectively attenuating pathogenicity without inducing direct cytotoxicity [2] [3].

Table 2: Efficacy of Piericidin A Against Erwinia carotovora Virulence Genes

Virulence GeneFunctionReduction (vs. Control)Experimental Model
pelCPectate lyase synthesis7.2-fold ↓Potato slice assay
pehAPolygalacturonase secretion5.8-fold ↓qRT-PCR analysis
celVCellulase production6.1-fold ↓qRT-PCR analysis
nipNecrosis-inducing protein4.3-fold ↓qRT-PCR analysis

Ecologically, this dual functionality aligns with the "competition-cooperation" paradigm observed in microbial communities [5]. By deploying Piericidin A, Streptomyces secures niche dominance through:

  • Resource Liberation: Killing or inhibiting competitors releases nutrients for producer uptake.
  • Preemptive Suppression: Quorum quenching prevents pathogen establishment on plant hosts, indirectly safeguarding Streptomyces’s nutritional base [2] [5].
  • Symbiotic Facilitation: Protecting host plants (e.g., potato tubers) from Eca may enhance Streptomyces-plant mutualisms, though this requires further validation [3].

The compound exemplifies a broader class of pyridyl alkaloids that modulate microbial interactions through targeted biochemical disruptions, highlighting Streptomyces’s evolutionary investment in chemical warfare as a survival strategy [1] [6].

Properties

Product Name

Piericidin A from microbial source

IUPAC Name

2-[(2E,4E,7E,9S,10S,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,4,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

Molecular Formula

C25H37NO4

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C25H37NO4/c1-9-18(4)22(27)19(5)15-17(3)12-10-11-16(2)13-14-21-20(6)23(28)24(29-7)25(26-21)30-8/h9-11,13,15,19,22,27H,12,14H2,1-8H3,(H,26,28)/b11-10+,16-13+,17-15+,18-9+/t19-,22+/m0/s1

InChI Key

ZQLBCAUKNYXILZ-XOKLFHNXSA-N

SMILES

CC=C(C)C(C(C)C=C(C)CC=CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O

Canonical SMILES

CC=C(C)C(C(C)C=C(C)CC=CC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)O

Isomeric SMILES

C/C=C(\C)/[C@H]([C@@H](C)/C=C(\C)/C/C=C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O

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